molecular formula C8H18N2O B1617910 2-(2,5-Dimethylpiperazin-1-yl)ethanol CAS No. 99769-12-7

2-(2,5-Dimethylpiperazin-1-yl)ethanol

Cat. No.: B1617910
CAS No.: 99769-12-7
M. Wt: 158.24 g/mol
InChI Key: DEMJSCKEDLLJBK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylpiperazin-1-yl)ethanol typically involves the reaction of 2,5-dimethylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,5-Dimethylpiperazine+Ethylene oxideThis compound\text{2,5-Dimethylpiperazine} + \text{Ethylene oxide} \rightarrow \text{this compound} 2,5-Dimethylpiperazine+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions for higher yields. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually conducted in an inert atmosphere at low temperatures.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylpiperazin-1-yl)ethan-1-ol
  • 2-(2,2-Dimethylpiperazin-1-yl)ethanol
  • 2-(2,5-Dimethylpiperazin-1-yl)ethylamine

Comparison

2-(2,5-Dimethylpiperazin-1-yl)ethanol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it has a higher boiling point and greater solubility in polar solvents. Its hydroxyl group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2,5-dimethylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-6-10(3-4-11)8(2)5-9-7/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJSCKEDLLJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293070
Record name 2-(2,5-dimethylpiperazin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99769-12-7
Record name 2-(2,5-dimethylpiperazin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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